molecular formula C11H14BrNO B6223106 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine CAS No. 2763755-69-5

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine

Cat. No.: B6223106
CAS No.: 2763755-69-5
M. Wt: 256.1
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Description

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine is a synthetic organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

CAS No.

2763755-69-5

Molecular Formula

C11H14BrNO

Molecular Weight

256.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine typically involves the bromination of a precursor compound followed by amination. One common method is the bromination of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The brominated intermediate is then subjected to nucleophilic substitution with an amine source to introduce the amine group at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like thiols, amines, alkoxides

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Formation of reduced amines or alcohols

    Substitution: Formation of substituted benzopyran derivatives

Scientific Research Applications

7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one
  • 7-bromo-4-(bromomethyl)-2-methylindole
  • 7-bromo-4-(methoxymethyl)-2-methylindole

Uniqueness

Compared to similar compounds, 7-bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and an amine group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

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